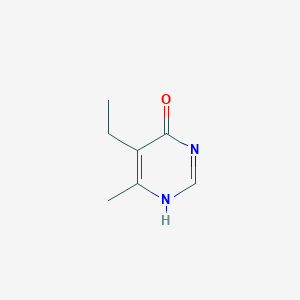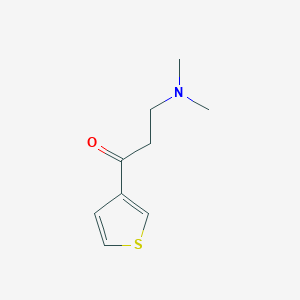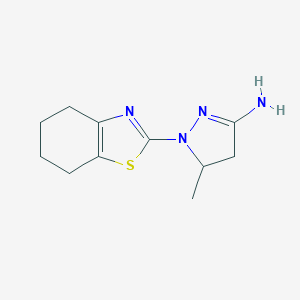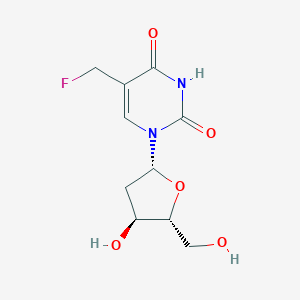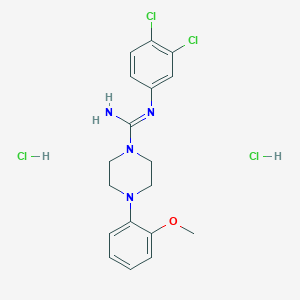
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a selective serotonin receptor agonist, which means that it has the ability to activate specific receptors in the brain.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride involves the activation of specific serotonin receptors in the brain. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and pain perception. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play important roles in the regulation of mood and pain perception.
Effets Biochimiques Et Physiologiques
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in the regulation of mood and pain perception. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride in lab experiments is its high selectivity for specific serotonin receptors. This allows for more targeted research into the effects of serotonin receptor activation. However, one limitation is that the effects of the compound may vary depending on the animal model used, which can make it difficult to generalize findings to humans.
Orientations Futures
There are several future directions for research into N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride. One potential area of research is its use in the treatment of depression and anxiety disorders. Another area of research is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride is synthesized through a series of chemical reactions. The first step involves the reaction of 3,4-dichloroaniline and 2-methoxybenzaldehyde in the presence of a base catalyst to form the corresponding Schiff base. The Schiff base is then reacted with piperazine in the presence of a reducing agent to yield the final product. The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and schizophrenia.
Propriétés
Numéro CAS |
107707-55-1 |
|---|---|
Nom du produit |
N'-(3,4-Dichlorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide dihydrochloride |
Formule moléculaire |
C18H22Cl4N4O |
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
N'-(3,4-dichlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N4O.2ClH/c1-25-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(21)22-13-6-7-14(19)15(20)12-13;;/h2-7,12H,8-11H2,1H3,(H2,21,22);2*1H |
Clé InChI |
XPLLWKZMPKXZBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C(=NC3=CC(=C(C=C3)Cl)Cl)N.Cl.Cl |
Autres numéros CAS |
107707-55-1 |
Synonymes |
1-Piperazinecarboximidamide, N-(3,4-dichlorophenyl)-4-(2-methoxyphenyl )-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



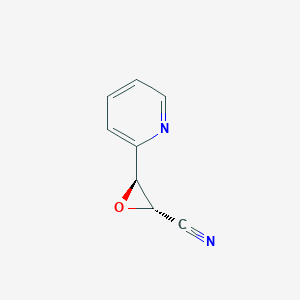
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
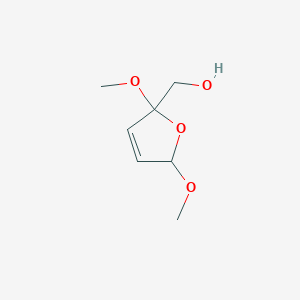
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
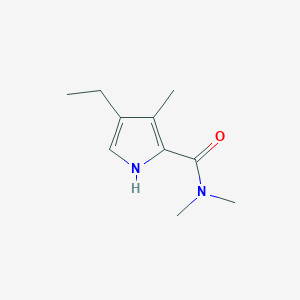
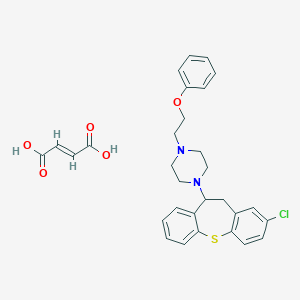


![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
